![molecular formula C13H17N3O2 B15236241 (2-(Morpholinomethyl)benzo[D]oxazol-5-YL)methanamine](/img/structure/B15236241.png)
(2-(Morpholinomethyl)benzo[D]oxazol-5-YL)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Morpholinomethyl)benzo[D]oxazol-5-YL)methanamine is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Morpholinomethyl)benzo[D]oxazol-5-YL)methanamine typically involves the reaction of 2-(benzo[d]oxazol-2-yl)aniline with morpholine and formaldehyde. The reaction is carried out in the presence of a suitable solvent, such as methanol, under reflux conditions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to obtain the final product with the desired specifications .
Análisis De Reacciones Químicas
Types of Reactions
(2-(Morpholinomethyl)benzo[D]oxazol-5-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
(2-(Morpholinomethyl)benzo[D]oxazol-5-YL)methanamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other benzoxazole derivatives.
Biology: Studied for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Investigated for its potential use in developing new drugs for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of (2-(Morpholinomethyl)benzo[D]oxazol-5-YL)methanamine involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, leading to its anti-inflammatory and antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole: Known for its antimicrobial activity.
2-Methoxybenzo[d]oxazole: Exhibits antifungal properties.
2-Ethoxybenzo[d]oxazole: Also known for its antifungal activity
Uniqueness
(2-(Morpholinomethyl)benzo[D]oxazol-5-YL)methanamine is unique due to its morpholinomethyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials .
Propiedades
Fórmula molecular |
C13H17N3O2 |
|---|---|
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
[2-(morpholin-4-ylmethyl)-1,3-benzoxazol-5-yl]methanamine |
InChI |
InChI=1S/C13H17N3O2/c14-8-10-1-2-12-11(7-10)15-13(18-12)9-16-3-5-17-6-4-16/h1-2,7H,3-6,8-9,14H2 |
Clave InChI |
FSMWIJZAZIGESO-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC2=NC3=C(O2)C=CC(=C3)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


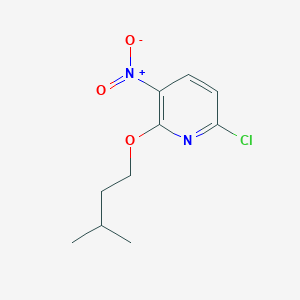
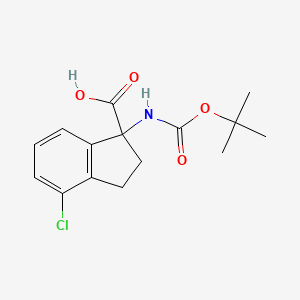

![2-[(1S,2S,6R,8S)-9,9-dimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidine;hydrochloride](/img/structure/B15236168.png)
![Ethyl 3-amino-6-bromoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B15236175.png)
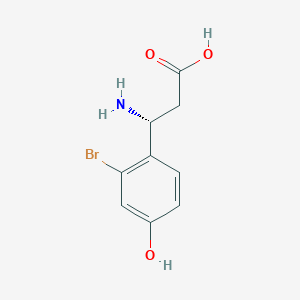

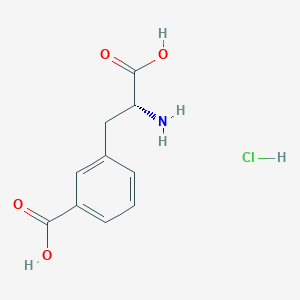

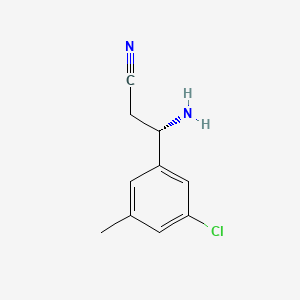
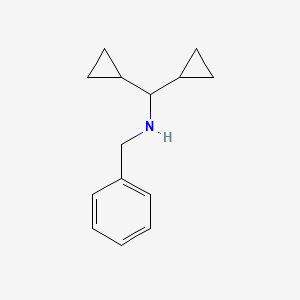
![Methyl (S)-2-((2-aminothieno[3,2-D]pyrimidin-4-YL)amino)pentanoate](/img/structure/B15236225.png)

![6-Methyl-1-(2,2,2-trifluoroethyl)-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one](/img/structure/B15236232.png)
